molecular formula C4H5N3O2S B14891651 [1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester

[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester

Cat. No.: B14891651
M. Wt: 159.17 g/mol
InChI Key: AASPAXYTLRXWEC-UHFFFAOYSA-N
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Description

Methyl (1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1,3,4-thiadiazol-2-yl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of methyl (1,3,4-thiadiazol-2-yl)carbamate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl (1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms and cancer cells. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, leading to their inhibition and subsequent biological effects .

Comparison with Similar Compounds

Methyl (1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 2-Amino-1,3,4-thiadiazole

These compounds share the thiadiazole ring but differ in their substituents, which can significantly affect their chemical and biological properties. Methyl (1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the carbamate group, which enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

methyl N-(1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-7-5-2-10-3/h2H,1H3,(H,6,7,8)

InChI Key

AASPAXYTLRXWEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=CS1

solubility

>23.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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